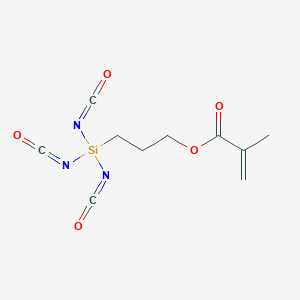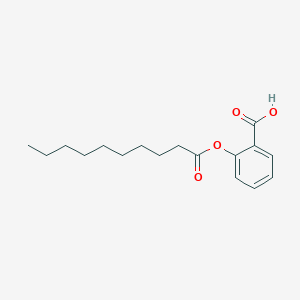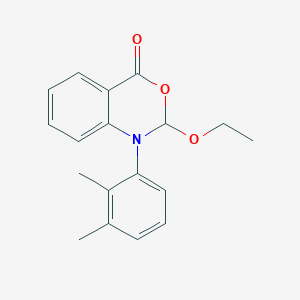
1-(2,3-Dimethylphenyl)-2-ethoxy-1,2-dihydro-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethylphenyl)-2-ethoxy-1,2-dihydro-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenyl)-2-ethoxy-1,2-dihydro-4H-3,1-benzoxazin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethylphenylamine and ethyl chloroformate.
Formation of Intermediate: The reaction between 2,3-dimethylphenylamine and ethyl chloroformate in the presence of a base such as triethylamine forms an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the benzoxazine ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,3-Dimethylphenyl)-2-ethoxy-1,2-dihydro-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The benzoxazine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogens or other electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.
Aplicaciones Científicas De Investigación
1-(2,3-Dimethylphenyl)-2-ethoxy-1,2-dihydro-4H-3,1-benzoxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It is used in the production of advanced materials, including polymers and resins, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dimethylphenyl)-2-ethoxy-1,2-dihydro-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(2,3-Dimethylphenyl)-2-methoxy-1,2-dihydro-4H-3,1-benzoxazin-4-one
- 1-(2,3-Dimethylphenyl)-2-propoxy-1,2-dihydro-4H-3,1-benzoxazin-4-one
Comparison: 1-(2,3-Dimethylphenyl)-2-ethoxy-1,2-dihydro-4H-3,1-benzoxazin-4-one is unique due to its ethoxy group, which influences its reactivity and interactions. Compared to its methoxy and propoxy analogs, the ethoxy group provides a balance between steric hindrance and electronic effects, making it suitable for specific applications in synthesis and material science.
Propiedades
Número CAS |
137488-42-7 |
|---|---|
Fórmula molecular |
C18H19NO3 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
1-(2,3-dimethylphenyl)-2-ethoxy-2H-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C18H19NO3/c1-4-21-18-19(15-11-7-8-12(2)13(15)3)16-10-6-5-9-14(16)17(20)22-18/h5-11,18H,4H2,1-3H3 |
Clave InChI |
CLLUZALCHGEPLY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1N(C2=CC=CC=C2C(=O)O1)C3=CC=CC(=C3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


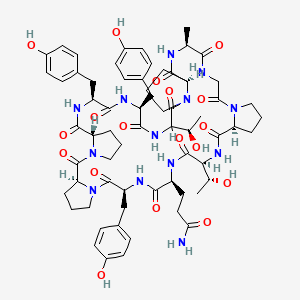
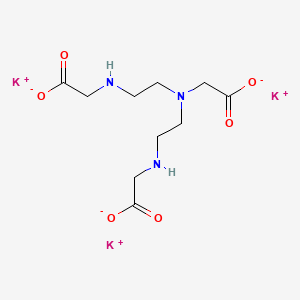
![Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B14270869.png)
![Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl-](/img/structure/B14270871.png)
![1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene](/img/structure/B14270886.png)
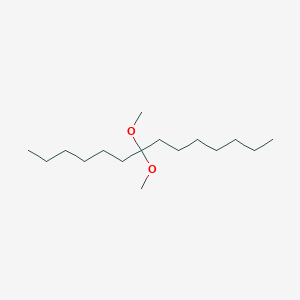

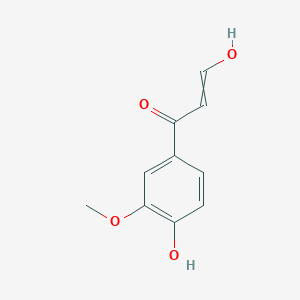
![2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone](/img/structure/B14270912.png)
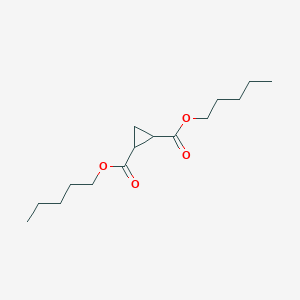
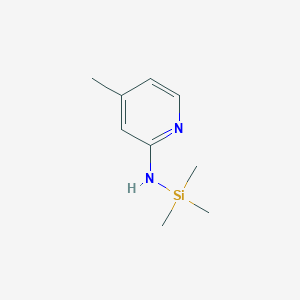
![5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14270928.png)
